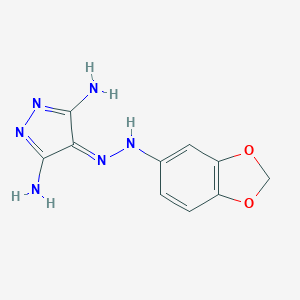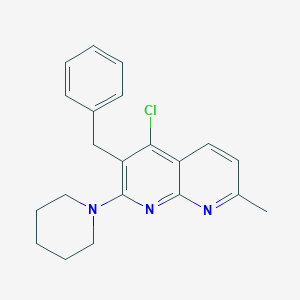![molecular formula C19H18FN7O2 B292307 ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B292307.png)
ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate, also known as Compound A, is a novel small molecule drug candidate that has shown promising results in preclinical studies. This compound has been synthesized using a unique method and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A is not fully understood, but it is believed to act on multiple pathways in the cell. It has been shown to inhibit the activity of several enzymes and proteins involved in inflammation and cancer progression. It also appears to modulate the immune response and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to enhance the activity of natural killer cells, which are important in the immune response to cancer and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for its target enzymes and proteins, which reduces the potential for off-target effects. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A. One area of interest is its potential as a treatment for viral infections, particularly influenza and hepatitis C. Another area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A in humans, and to develop a formulation that is suitable for clinical use.
Méthodes De Synthèse
The synthesis of ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A involves a multi-step process that starts with the reaction of 2,6-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with 2-fluoro-3,4-dimethylaniline to form the pyrazolopyridazine core. The final step involves the addition of an amino group and a carboxylate group to the pyrazole ring to produce ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A.
Applications De Recherche Scientifique
Ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A has been shown to have potential applications in a variety of scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In preclinical studies, ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate A has demonstrated the ability to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antiviral activity against several viruses, including influenza and hepatitis C.
Propriétés
Formule moléculaire |
C19H18FN7O2 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C19H18FN7O2/c1-4-29-19(28)12-9-22-27(17(12)21)18-16-15(10(2)23-24-18)11(3)26(25-16)14-8-6-5-7-13(14)20/h5-9H,4,21H2,1-3H3 |
Clé InChI |
OKNJTFQGVXJHLX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NN=C(C3=C(N(N=C32)C4=CC=CC=C4F)C)C)N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=NN=C(C3=C(N(N=C32)C4=CC=CC=C4F)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292224.png)
![5,7-dimethyl-3-[3-(trifluoromethyl)phenyl]azo-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292225.png)
![5-amino-4-[2-(4-ethoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292226.png)
![5-amino-4-[2-(1,3-benzodioxol-5-yl)hydrazinyl]pyrazol-3-one](/img/structure/B292229.png)

![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)

![4-Chloro-3,7-dimethyl-2-(1-pyrrolidinyl)[1,8]naphthyridine](/img/structure/B292236.png)
![4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine](/img/structure/B292237.png)
![(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292241.png)
![(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B292242.png)

![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
![1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292247.png)